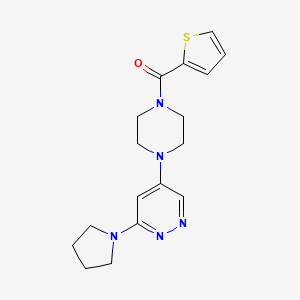

(4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a pyrrolidine ring, a pyridazine ring, a piperazine ring, and a thiophene ring. The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyridazine ring is a six-membered ring with two nitrogen atoms. The piperazine ring is a six-membered ring with two nitrogen atoms, commonly used in the synthesis of pharmaceuticals and performance materials. The thiophen ring is a five-membered ring with one sulfur atom, which is a bioisostere of benzene and is present in various biologically active compounds.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The spatial orientation of these groups could significantly influence the compound’s properties and biological activity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitrogen and sulfur atoms in the rings. These atoms could act as nucleophiles in reactions with electrophiles. Additionally, the compound could undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen and sulfur atoms could increase its polarity, potentially affecting its solubility in different solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications

Heterocyclic Cores in Histamine H3 Receptor Antagonists

A study focused on heterocyclic cores flanked by two basic functionalities synthesized for in vitro affinity at the human histamine H(3) receptor (hH(3)R). Compounds with diverse central hetero-aromatic linkers, including thiophene, showed promising results as high affinity, selective antagonists with the ability to cross the blood-brain barrier (Swanson et al., 2009). This suggests potential applications of structurally related compounds in modulating receptor activities for therapeutic purposes.

Novel Syntheses of Heterocyclic Compounds

Research on the synthesis of novel heterocyclic compounds, such as thieno[2,3-c]pyridazines, has been reported. These synthetic pathways involve reactions with aromatic aldehydes and various halocompounds, leading to compounds with potential pharmacological activities (Gaby et al., 2003). The methodologies and structural motifs discussed could be relevant for the synthesis and exploration of the applications of "(4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone".

Pharmacological Evaluation of TRPV4 Antagonists

A series of derivatives, including (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone, were identified as selective TRPV4 channel antagonists with analgesic effects in preclinical models. This research highlights the potential application of structurally similar compounds in pain management (Tsuno et al., 2017).

Synthesis and Antimicrobial Activity

The synthesis and in vitro antimicrobial activity of new pyridine derivatives have been explored, demonstrating the potential of heterocyclic compounds in addressing microbial resistance (Patel et al., 2011). This area of research might offer insights into the antimicrobial applications of "this compound".

Mechanism of Action

Future Directions

properties

IUPAC Name |

[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5OS/c23-17(15-4-3-11-24-15)22-9-7-20(8-10-22)14-12-16(19-18-13-14)21-5-1-2-6-21/h3-4,11-13H,1-2,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKPVOHYJCMTAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2919754.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2919764.png)

![2-(2-fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2919766.png)

![2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B2919773.png)